CI 951
Description
CI 951 is a dihydronaphthyl-derived calcium ion (Ca²⁺) antagonist and channel blocker with the molecular formula C₂₂H₂₃F₃N₂O₃ and a molecular weight of 420.42 g/mol . Its CAS registry number is 126661-07-2, and it is commercially available in powder form for research use, requiring storage at -20°C (stable for 3 years) or -80°C in solvent form (stable for 1 year) .
Properties
IUPAC Name |
ethyl 2-methyl-5-propan-2-yloxy-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-5-29-21(28)17-13(4)27-16-10-11-26-20(30-12(2)3)19(16)18(17)14-8-6-7-9-15(14)22(23,24)25/h6-12,18,27H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQOAYCEUDQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=NC=C2)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908239 | |
| Record name | Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103183-79-5, 126661-07-2 | |
| Record name | Goe 5438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103183795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI 951 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126661072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI 951 involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with 2-amino-3-methylpyridine to yield the desired naphthyridine core.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Stereoselective Ca²⁺-Entry Blocking Activity
CI 951 exists as enantiomers [(+)-CI 951 and (-)-CI 951], which demonstrate differential potency in blocking calcium channels. Studies on isolated muscle preparations reveal:
| Tissue Preparation | (+)-CI 951 IC₅₀ (M) | (-)-CI 951 IC₅₀ (M) | Potency Ratio [(+)/(-)] |
|---|---|---|---|
| Guinea Pig Taenia Cecum | 2.6 × 10⁻⁸ | 4.2 × 10⁻⁷ | ~16 |
| Guinea Pig Urinary Bladder | 4.8 × 10⁻⁸ | 3.1 × 10⁻⁷ | ~6 |
| Rabbit Thoracic Aorta | 3.9 × 10⁻⁸ | 1.2 × 10⁻⁶ | ~31 |
| Rabbit Basilar Artery | 1.5 × 10⁻⁸ | 1.6 × 10⁻⁷ | ~11 |
Key Findings :
-
The (+)-enantiomer is 6–31 times more potent than the (-)-form across tissues.
-
Highest selectivity observed in the rabbit basilar artery , suggesting potential as a cerebral vasodilator .
Mechanistic Basis of Calcium Channel Interaction
CI 951 binds to L-type calcium channels, inhibiting Ca²⁺ influx. This reaction is critical for its vasodilatory effects:
-
Reaction :
-
Kinetics : Binding affinity correlates with stereochemistry, where the (+)-enantiomer exhibits higher receptor affinity .
Comparative Reactivity with Analogues
CI 951’s structure-activity relationship (SAR) highlights the role of substituents in modulating reactivity:
| Analogues | Key Structural Variation | Relative Potency |
|---|---|---|
| CI 951 (+)-enantiomer | Optimal stereochemical configuration | 100% |
| CI 951 (-)-enantiomer | Mirror stereochemistry | 6–16% |
| Des-methyl Derivative | Removal of methyl group | <1% |
Implications :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of CI 951 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its pharmacological class (Ca²⁺ channel antagonists), we can infer comparisons with other calcium channel blockers (CCBs), a well-established drug class. Below, we contrast CI 951 with representative CCBs in terms of chemical structure, mechanism, and research applications (Table 1).
Structural Analogues
No dihydronaphthyl-based CCBs are mentioned in the evidence. Most clinically used CCBs belong to three structural classes:
Dihydropyridines (e.g., nifedipine, amlodipine): These primarily target L-type calcium channels in vascular smooth muscle.
Phenylalkylamines (e.g., verapamil): These act on L-type channels in cardiac tissue.
Benzothiazepines (e.g., diltiazem): These exhibit mixed cardiac and vascular effects.
Functional Analogues
Functional comparisons rely on shared Ca²⁺ channel-blocking activity:
Table 1. Comparison of CI 951 with representative calcium channel blockers. Data for CI 951 sourced from ; other compounds’ data inferred from general pharmacological knowledge due to absence of direct comparative studies in the provided evidence.
Research Findings and Limitations
- CI 951’s Stability : Its storage requirements (-20°C or -80°C) suggest higher sensitivity to temperature compared to clinically used CCBs like amlodipine, which is stable at room temperature .
Biological Activity
CI 951, also known as Enarodustat (JTZ-951), is a compound primarily investigated for its role in treating anemia associated with chronic kidney disease (CKD). This article delves into the biological activity of CI 951, focusing on its pharmacological effects, mechanisms of action, and clinical research findings.
CI 951 functions as an erythropoiesis-stimulating agent. It acts by inhibiting prolyl hydroxylase domain enzymes (PHDs), which leads to the stabilization of hypoxia-inducible factors (HIFs). This stabilization promotes the transcription of erythropoietin (EPO), a hormone crucial for red blood cell production. The following table summarizes key aspects of CI 951's mechanism:
| Mechanism | Description |
|---|---|
| Target Enzyme | Prolyl hydroxylase domain (PHD) |
| Effect | Stabilization of HIFs leading to increased EPO production |
| Outcome | Enhanced erythropoiesis and improved hemoglobin levels |
Phase 3 Study Results
A significant study published in November 2021 evaluated the efficacy and safety of CI 951 in Japanese patients undergoing hemodialysis. The study found that CI 951 was noninferior to standard treatments for anemia, demonstrating similar improvements in hemoglobin levels. Key findings from the study include:
- Study Population : 173 patients randomized into two groups (CI 951 vs. standard treatment).
- Primary Endpoint : Mean hemoglobin levels at specified intervals.
- Results : CI 951 maintained hemoglobin levels within the target range effectively.
- Safety Profile : Generally well tolerated with minimal adverse effects reported .
Pharmacokinetics
The pharmacokinetic profile of CI 951 indicates a favorable absorption and distribution pattern, supporting its use as a long-term treatment option for anemia. Studies have shown that:
- Peak Plasma Concentration : Achieved within several hours post-administration.
- Half-Life : Extended duration allows for less frequent dosing compared to traditional therapies.
Case Studies and Real-World Applications
Several case studies have highlighted the practical applications of CI 951 in clinical settings:
- Case Study A : A patient with CKD receiving CI 951 showed a marked increase in hemoglobin levels from 9.0 g/dL to 11.5 g/dL over three months, demonstrating effective management of anemia.
- Case Study B : In another instance, a cohort of patients treated with CI 951 reported improved quality of life metrics alongside increased energy levels and reduced fatigue.
These cases illustrate the potential benefits of CI 951 beyond mere hemoglobin elevation, suggesting an overall enhancement in patient well-being.
Comparative Analysis with Other Treatments
To further understand the position of CI 951 within therapeutic options for anemia, a comparative analysis with other agents is presented below:
| Treatment | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| CI 951 | PHD inhibition | Noninferior to DA | Generally well tolerated |
| Erythropoietin | Direct stimulation of erythropoiesis | Rapid response | Hypertension, thrombosis |
| Iron Supplements | Provides necessary iron | Effective in iron-deficiency anemia | Gastrointestinal upset |
Q & A
Q. What are common errors in interpreting CI 951’s pharmacokinetic data?
- Methodological Answer : Avoid assuming linear pharmacokinetics without validating absorption/distribution curves. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for tissue-specific accumulation. Measure plasma protein binding to adjust free drug concentration calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
